1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 824983-88-2
VCID: VC15786436
InChI: InChI=1S/C13H10N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,18H,8H2
SMILES:
Molecular Formula: C13H10N2O3S
Molecular Weight: 274.30 g/mol

1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.: 824983-88-2

Cat. No.: VC15786436

Molecular Formula: C13H10N2O3S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione - 824983-88-2

Specification

CAS No. 824983-88-2
Molecular Formula C13H10N2O3S
Molecular Weight 274.30 g/mol
IUPAC Name 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C13H10N2O3S/c16-11-10-6-7-19-12(10)14(13(17)15(11)18)8-9-4-2-1-3-5-9/h1-7,18H,8H2
Standard InChI Key YGSHEPGNPDRIPY-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)N(C2=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core consists of a thieno[2,3-d]pyrimidine system, a bicyclic scaffold merging a thiophene ring with a pyrimidine moiety. Key substituents include:

  • Benzyl group: Attached to the pyrimidine’s nitrogen at position 1, enhancing lipophilicity and influencing target binding.

  • Hydroxyl group: Positioned at carbon 3, enabling hydrogen bonding with biological targets and modulating solubility .

The IUPAC name, 6-benzyl-3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione, reflects this substitution pattern. The SMILES string C1=CC=C(C=C1)CC2=CC3=C(S2)NC(=O)N(C3=O)O and InChIKey BATRIMGMBZXTOT-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Physicochemical Properties

PropertyValue
Molecular FormulaC13H10N2O3S\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}\text{S}
Molecular Weight274.30 g/mol
Hydrogen Bond Donors2 (hydroxyl, NH)
Hydrogen Bond Acceptors5 (carbonyl, hydroxyl)
Topological Polar Surface Area97.7 Ų

The hydroxyl group contributes to a polar surface area of 97.7 Ų, suggesting moderate solubility in polar solvents. The benzyl group increases logP, favoring membrane permeability .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of thieno[2,3-d]pyrimidines typically involves cyclization strategies. For 1-benzyl-3-hydroxythieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, two pathways dominate:

Michael Addition-Cyclization

Reacting cyanothioacetamide with α-bromochalcones under basic conditions generates dihydrothiophene intermediates, which undergo Mannich-type cyclization with formaldehyde and amines to yield the thienopyrimidine core . For example:

  • Michael Addition: Cyanothioacetamide reacts with α-bromochalcone in ethanol/KOH to form a dihydrothiophene derivative.

  • Mannich Cyclization: The intermediate reacts with aqueous formaldehyde and benzylamine, inducing ring closure .

Direct Cyclization of Thioacrylamides

Thioacrylamides derived from aldehydes and cyanothioacetamide react with α-thiocyanatoacetophenone in ethanol/KOH, yielding dihydrothiophenes. Subsequent cyclization without catalysts produces the target compound .

Optimization and Yield

  • Solvent Systems: Ethanol or ethanol/DMF mixtures enhance solubility of intermediates.

  • Catalysts: Aqueous KOH (10%) accelerates Michael addition and cyclization.

  • Yield: Reported yields range from 38% to 40% after recrystallization .

Biological Activity and Mechanisms

Antibacterial Efficacy

Thieno[2,3-d]pyrimidinediones exhibit potent activity against Gram-positive pathogens. In comparative studies:

StrainMIC (mg/L)
Methicillin-resistant S. aureus (MRSA)2–4
Vancomycin-resistant Enterococci (VRE)4–8
E. coli (Gram-negative)>32

The hydroxyl group at position 3 enhances target binding, likely interfering with bacterial DNA gyrase or topoisomerase IV . The benzyl group’s hydrophobicity may facilitate penetration through lipid bilayers .

Cytotoxicity and Selectivity

Cell LineIC₅₀ (mg/L)
HEK293 (Human kidney)40–50
RBC Hemolysis2–7%

Low hemolytic activity and mammalian cell toxicity suggest a favorable therapeutic index .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Hydroxyl Group (C3): Critical for hydrogen bonding with enzymatic targets; replacement with methoxy reduces activity by 8-fold .

  • Benzyl Group (N1): Larger aryl groups (e.g., 4-fluorobenzyl) improve potency but increase logP, risking solubility issues .

Comparative Analysis

DerivativeR GroupMIC (MRSA, mg/L)
1-Benzyl-3-hydroxy-OH2–4
1-Benzyl-3-methoxy-OCH₃16–32
1-(4-Fluorobenzyl)-3-hydroxy-F, -OH1–2

The hydroxyl group’s electronegativity enhances target affinity, while fluorination improves pharmacokinetics .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 4.21 (s, 1H, NH), δ 7.25–7.35 (m, 5H, benzyl), δ 10.12 (s, 1H, OH) .

  • ¹³C NMR: δ 161.1 (C=O), δ 134.5 (C-S), δ 128.6 (aromatic carbons) .

  • LCMS (ESI): m/z 307.5 [M + H]⁺, confirming molecular weight .

Applications and Future Directions

Challenges

  • Solubility: Moderate aqueous solubility limits bioavailability; prodrug strategies (e.g., phosphate esters) under investigation.

  • Synthetic Complexity: Multi-step synthesis necessitates process optimization for scale-up.

Emerging Strategies

  • Hybrid Derivatives: Conjugation with fluoroquinolones to broaden Gram-negative activity.

  • Nanoparticle Delivery: Encapsulation in liposomes to enhance tissue penetration .

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